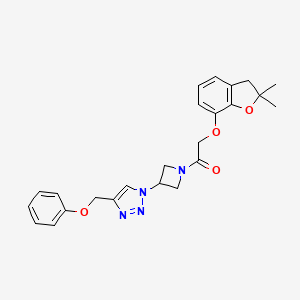![molecular formula C16H11N3O3 B2409908 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile CAS No. 2270909-82-3](/img/structure/B2409908.png)
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Genotoxicity and Mutagenicity Assessment
- In Vivo Genotoxicity for Sickle Cell Disease Treatment : Research by dos Santos et al. (2011) assessed derivatives of 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile, showing their potential as non-genotoxic candidates for treating sickle cell disease symptoms, safer than hydroxyurea (dos Santos et al., 2011).
- Mutagenicity in Salmonella/Microsome Assay : Another study by dos Santos et al. (2010) evaluated similar compounds for mutagenicity, concluding that certain structural elements decreased mutagenic potency, contributing to safer drug profiles for sickle cell anemia treatment (dos Santos et al., 2010).
Antitumor Properties
- Antitumor Evaluation of Isoindolylalkylphosphonium Salts : Dubois et al. (1978) discovered significant antitumor activity in derivatives, specifically in lymphocytic leukemia, leading to a series of related compounds showing promising antileukemic properties (Dubois et al., 1978).
Molecular Interactions and Structural Analysis
- DNA Hybridization Electrochemical Sensor : Cha et al. (2003) reported the use of a derivative in developing an electrochemical hybridization sensor, highlighting its potential in biotechnological applications (Cha et al., 2003).
- Crystal Structure Analysis : Ramazani et al. (2007) focused on the crystal structure of a related compound, providing insights into its molecular configuration for potential scientific applications (Ramazani et al., 2007).
Biochemical Interactions and Therapeutic Potential
- Interactions with Serum Albumin : Wani et al. (2017) studied the interaction between a lipophilic derivative and bovine serum albumin, indicating implications for drug delivery and pharmaceutical research (Wani et al., 2017).
Synthesis and Characterization
- Synthesis of Derivatives for Antimicrobial Activity : Salvi et al. (2007) synthesized a series of derivatives, demonstrating significant antimicrobial activity against various pathogens (Salvi et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c17-10-11-5-6-18-14(9-11)22-8-7-19-15(20)12-3-1-2-4-13(12)16(19)21/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKGOLHHAZDJIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)
![1-[(2S)-1-(4-Methylphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B2409827.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)
![2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2409829.png)

![2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2409832.png)

![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)
![6-isobutyl-3-{[4-(2-pyrimidinyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2409842.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)


![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)